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Compound of Interest

Compound Name:
1-Ethylpiperidin-3-one

hydrochloride

Cat. No.: B1339733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Ethylpiperidin-
3-one hydrochloride (C₇H₁₄ClNO, Molecular Weight: 163.64 g/mol ).[1] Due to the limited

availability of experimental nuclear magnetic resonance (NMR) data for this specific compound

in the public domain, this document also includes data for closely related compounds to serve

as a reference point for researchers. Detailed experimental protocols for acquiring similar

spectroscopic data are also provided.

Overview of Spectroscopic Data
The following tables summarize the available spectroscopic information for 1-Ethylpiperidin-3-
one hydrochloride and related compounds.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum for 1-Ethylpiperidin-3-one hydrochloride would be expected to show

characteristic absorptions for the ketone (C=O) and the amine salt (N-H⁺).
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Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ketone) 1700 - 1725

C-N Stretch 1020 - 1250

N-H⁺ Bend (Amine Salt) 1500 - 1600

N-H⁺ Stretch (Amine Salt) 2200 - 3000 (broad)

Note: The above are general ranges and can vary based on the specific molecular

environment.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. While experimental mass spectra for 1-Ethylpiperidin-3-one hydrochloride are

not readily available, predicted data for the free base (1-Ethylpiperidin-3-one) is presented

below.[2] The hydrochloride salt would likely not be observed directly in most mass

spectrometry techniques; instead, the protonated free base ([M+H]⁺) is typically detected.

Adduct Predicted m/z

[M+H]⁺ 128.10700

[M+Na]⁺ 150.08894

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this document, experimental ¹H NMR and ¹³C NMR data for 1-Ethylpiperidin-
3-one hydrochloride are not available in publicly accessible databases. For reference

purposes, the NMR data for the structurally related compound, 1-Ethyl-3-piperidinol, is provided

below. It is crucial to note that the presence of a hydroxyl group in place of a ketone will

significantly alter the chemical shifts, particularly for the adjacent carbons and protons.

Reference Data: ¹H NMR of 1-Ethyl-3-piperidinol

This data is for a related compound and should be used for reference only.
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Tentative)

~3.5 m 1H CH-OH

~2.8 - 2.2 m 6H
CH₂-N-CH₂ and N-

CH₂-CH₃

~1.9 - 1.4 m 4H Piperidine ring CH₂

~1.1 t 3H N-CH₂-CH₃

Reference Data: ¹³C NMR of 1-Ethyl-3-piperidinol

This data is for a related compound and should be used for reference only.

Chemical Shift (ppm) Assignment (Tentative)

~68 CH-OH

~58 CH₂-N

~52 N-CH₂

~47 N-CH₂-CH₃

~32 Piperidine ring CH₂

~23 Piperidine ring CH₂

~12 N-CH₂-CH₃

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for researchers to acquire spectroscopic data for 1-Ethylpiperidin-3-one hydrochloride.

Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of 1-Ethylpiperidin-3-one hydrochloride to identify

its functional groups.
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Methodology:

Sample Preparation:

KBr Pellet Method: A small amount of 1-Ethylpiperidin-3-one hydrochloride
(approximately 1-2 mg) is ground with 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle until a fine, homogeneous powder is obtained. This

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal. Pressure is applied to ensure good contact between the sample and

the crystal.

Data Acquisition:

The KBr pellet or the ATR accessory is placed in the sample compartment of an FTIR

spectrometer.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Objective: To determine the accurate mass and fragmentation pattern of 1-Ethylpiperidin-3-
one hydrochloride.

Methodology:
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Sample Preparation:

A dilute solution of 1-Ethylpiperidin-3-one hydrochloride is prepared in a suitable

solvent such as methanol or a mixture of acetonitrile and water. The typical concentration

is in the range of 1-10 µg/mL.

Data Acquisition (using Electrospray Ionization - ESI):

The sample solution is introduced into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

temperature) are optimized for the compound.

Mass spectra are acquired in positive ion mode to detect the protonated molecule [M+H]⁺.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis:

The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular

weight.

High-resolution mass spectrometry can provide the elemental composition.

The fragmentation pattern from MS/MS analysis can be used to deduce the structure of

the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of 1-Ethylpiperidin-3-one hydrochloride for

detailed structural elucidation.

Methodology:
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Sample Preparation:

Approximately 5-10 mg of 1-Ethylpiperidin-3-one hydrochloride is dissolved in a

suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Methanol-d₄, or Dimethyl

Sulfoxide-d₆).

A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added.

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the NMR spectrometer.

The magnetic field is shimmed to achieve homogeneity.

¹H NMR: A standard one-pulse experiment is performed. Key parameters to be set include

the spectral width, acquisition time, relaxation delay, and the number of scans.

¹³C NMR: A proton-decoupled experiment is typically performed to obtain a spectrum with

single lines for each unique carbon atom. A larger number of scans is usually required due

to the lower natural abundance of ¹³C.

Advanced NMR experiments such as COSY, HSQC, and HMBC can be performed to aid

in the complete assignment of proton and carbon signals.

Data Processing:

The acquired free induction decay (FID) is Fourier transformed to obtain the NMR

spectrum.

The spectrum is phased, and the baseline is corrected.

The chemical shifts are referenced to the internal standard.

The integrals of the ¹H NMR signals are calculated to determine the relative number of

protons.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Ethylpiperidin-3-one hydrochloride.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

1-Ethylpiperidin-3-one
hydrochloride

IR Spectroscopy

Mass Spectrometry

NMR Spectroscopy

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1339733#spectroscopic-data-nmr-ir-mass-spec-of-1-
ethylpiperidin-3-one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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